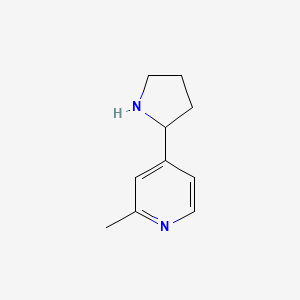

2-Méthyl-4-(pyrrolidin-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

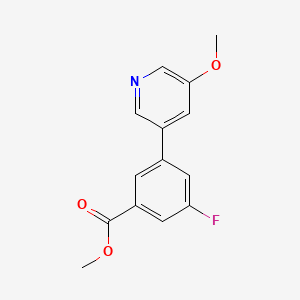

2-Methyl-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Applications De Recherche Scientifique

2-Methyl-4-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the targets’ function.

Biochemical Pathways

Given that compounds with a pyrrolidine ring have shown activity against ck1γ and ck1ε , it can be inferred that the compound might affect pathways involving these kinases.

Result of Action

Compounds with a pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting that the compound might have a significant effect at the molecular and cellular level.

Action Environment

It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors , which could be considered an aspect of the compound’s action environment.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Methyl-4-(pyrrolidin-2-yl)pyridine are largely influenced by the pyrrolidine ring. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Cellular Effects

These activities can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The pyrrolidine ring is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Metabolic Pathways

The pyrrolidine ring is known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

Any targeting signals or post-translational modifications could direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4-(pyrrolidin-2-yl)pyridine involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction typically requires a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring attacks the bromine-substituted pyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-4-(pyrrolidin-2-yl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring to a piperidine ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: N-oxides of 2-Methyl-4-(pyrrolidin-2-yl)pyridine.

Reduction: Piperidine derivatives.

Substitution: Halogenated derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

Pyridine: A six-membered nitrogen-containing aromatic ring.

Piperidine: A six-membered nitrogen-containing ring, similar to pyrrolidine but with an additional carbon atom.

Uniqueness

2-Methyl-4-(pyrrolidin-2-yl)pyridine is unique due to its combination of a pyridine ring with a pyrrolidine ring and a methyl group. This structure provides a unique set of chemical properties and biological activities that are not found in simpler compounds like pyrrolidine or pyridine. The presence of both aromatic and saturated rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Propriétés

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNHYALVCLANTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.